![molecular formula C13H23NO2 B14254623 1-Azabicyclo[2.2.2]octan-3-YL hexanoate CAS No. 211738-63-5](/img/structure/B14254623.png)
1-Azabicyclo[2.2.2]octan-3-YL hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azabicyclo[222]octan-3-YL hexanoate is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octan-3-YL hexanoate typically involves the esterification of 1-Azabicyclo[2.2.2]octan-3-ol with hexanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-YL hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
科学的研究の応用
1-Azabicyclo[2.2.2]octan-3-YL hexanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.
Medicine: Research into potential therapeutic applications, such as in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Azabicyclo[2.2.2]octan-3-YL hexanoate exerts its effects involves interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ester group can undergo hydrolysis, releasing the active amine, which then interacts with the target pathways.
類似化合物との比較
- 1-Azabicyclo[2.2.2]octan-3-YL acetate
- 1-Azabicyclo[2.2.2]octan-3-YL butyrate
- 1-Azabicyclo[2.2.2]octan-3-YL propionate
Uniqueness: 1-Azabicyclo[2.2.2]octan-3-YL hexanoate is unique due to its longer hexanoate ester chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from its shorter-chain analogs, potentially offering different pharmacokinetic and pharmacodynamic properties.
特性
CAS番号 |
211738-63-5 |
|---|---|
分子式 |
C13H23NO2 |
分子量 |
225.33 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl hexanoate |
InChI |
InChI=1S/C13H23NO2/c1-2-3-4-5-13(15)16-12-10-14-8-6-11(12)7-9-14/h11-12H,2-10H2,1H3 |
InChIキー |
IMPQJFMNBDVITE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OC1CN2CCC1CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


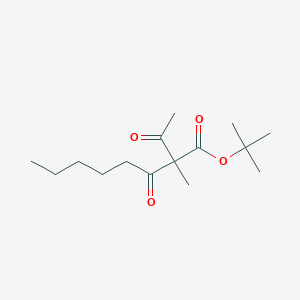
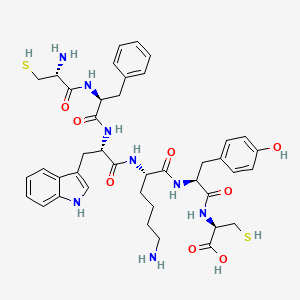
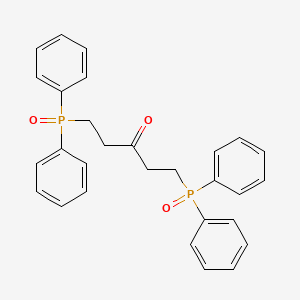
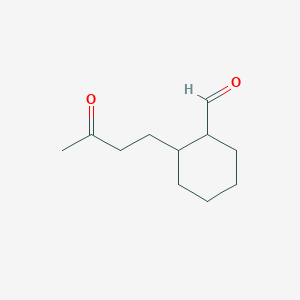
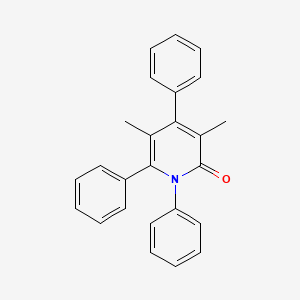
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
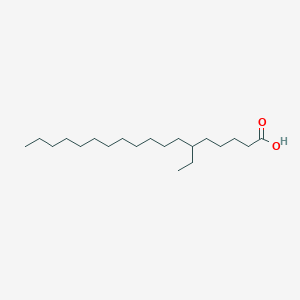
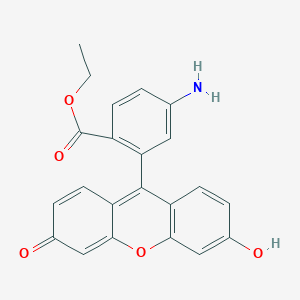
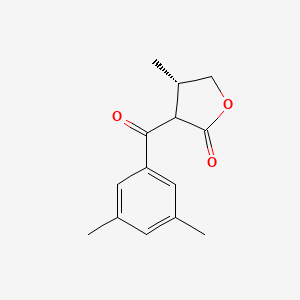
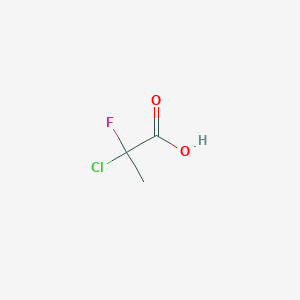
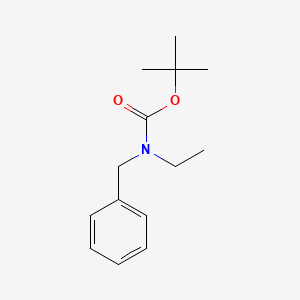
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
